6-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
The compound is a hybrid of pyrimidine and triazole rings, both of which are important structures in medicinal chemistry. Pyrimidine derivatives have been shown to possess antiviral, anticancer, antioxidant, and antimicrobial activity . Triazole derivatives also have a wide range of biological activities and are used in the design of many drugs .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a triazole ring, which is a five-membered ring with three nitrogen atoms. It also has a methoxyphenyl group and a prop-2-enylsulfanyl group attached to the triazole ring .Scientific Research Applications
Herbicidal Activity
Research on similar pyrimidine derivatives has demonstrated significant herbicidal activity. Compounds with methoxy groups positioned on the pyrimidine and triazine rings, akin to the chemical structure of interest, have shown strong inhibition of the Hill reaction, a crucial pathway in photosynthesis. However, these compounds exhibited poor selectivity between crops and weeds, highlighting the need for further refinement in targeting mechanisms (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Antimicrobial and Antiviral Properties
Several studies have synthesized pyrimidine derivatives displaying significant antimicrobial and antiviral activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been reported as potent anti-inflammatory and analgesic agents, also inhibiting COX-2 selectively, suggesting their utility in medical therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on synthesizing pyrimido-pyrimidinedithiones and their potential chemotherapeutic use, pointing towards the biological relevance of pyrimidine frameworks (Snieckus & Guimarães, 2014).
Supramolecular Assemblies
The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been identified as a suitable module for creating novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are built through extensive hydrogen bonding, showcasing the potential of pyrimidine derivatives in constructing complex molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Organic Electronics
Pyrimidine derivatives have also found applications in organic electronics, such as in the synthesis of n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. The electron-deficient nature and planar structure of these compounds, similar to the chemical structure , afford them high conductivity and electron mobility, crucial for enhancing the efficiency of organic photovoltaic devices (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Future Directions
properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-3-8-26-17-21-20-14(9-11-10-15(23)19-16(24)18-11)22(17)12-4-6-13(25-2)7-5-12/h3-7,10H,1,8-9H2,2H3,(H2,18,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCAYDAMBANNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC=C)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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